(2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate
CAS No.:
Cat. No.: VC16364849
Molecular Formula: C27H21NO5
Molecular Weight: 439.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H21NO5 |
|---|---|
| Molecular Weight | 439.5 g/mol |
| IUPAC Name | [(2E)-2-[(5-methoxy-1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylbenzoate |
| Standard InChI | InChI=1S/C27H21NO5/c1-16-6-4-5-7-20(16)27(30)32-19-8-10-21-24(14-19)33-25(26(21)29)12-17-15-28(2)23-11-9-18(31-3)13-22(17)23/h4-15H,1-3H3/b25-12+ |
| Standard InChI Key | UJMJQPLDIWJCEY-BRJLIKDPSA-N |
| Isomeric SMILES | CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C\C4=CN(C5=C4C=C(C=C5)OC)C)/O3 |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CN(C5=C4C=C(C=C5)OC)C)O3 |
Introduction
The compound (2E)-2-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2-methylbenzoate is a complex organic molecule that combines an indole moiety, a benzofuran system, and a 2-methylbenzoate group. This unique structural arrangement suggests potential for diverse biological activities, making it an interesting subject in medicinal chemistry and pharmacology.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
-
Formation of the Indole Derivative: Starting from a suitable indole precursor, the 5-methoxy-1-methyl-1H-indole can be synthesized through methylation and methoxylation reactions.
-
Benzofuran Synthesis: The benzofuran moiety can be constructed via cyclization reactions involving appropriate precursors.
-
Condensation Reaction: The final step involves a condensation reaction between the indole derivative and the benzofuran derivative in the presence of a base to form the desired compound.
Biological Activity
The biological activity of this compound is hypothesized based on its structural features. Similar compounds have been shown to exhibit various pharmacological properties, including:
-
Antioxidant Activity: Indole derivatives often demonstrate the ability to scavenge free radicals.
-
Anticancer Properties: The benzofuran core is associated with various anticancer activities through apoptosis induction in cancer cells.
-
Anti-inflammatory Effects: Compounds with similar structures have been reported to modulate inflammatory pathways.
Interaction Studies
Interaction studies are essential to understand how this compound behaves in biological systems. These studies typically involve techniques such as:
-
Enzyme Assays: To determine the compound's ability to inhibit or activate specific enzymes.
-
Receptor Binding Studies: To assess its affinity for various receptors.
-
Cell Culture Experiments: To evaluate its effects on cell viability and proliferation.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methoxyindole | Indole with methoxy group | Antioxidant, anticancer |
| Benzofuran derivatives | Fused benzene and furan rings | Antimicrobial, anti-inflammatory |
| Indole alkaloids | Indole core with various substitutions | Neuroprotective, analgesic |
Potential Applications
The potential applications of this compound span several fields, including:
-
Pharmacology: Due to its potential therapeutic effects.
-
Medicinal Chemistry: For the development of new drugs with enhanced efficacy and selectivity.
-
Biotechnology: In the study of biological interactions and mechanisms of action.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume